Product packaging for Benzyl 5-bromopentanoate(Cat. No.:CAS No. 60343-28-4)

Benzyl 5-bromopentanoate

Cat. No.: B1332363
CAS No.: 60343-28-4
M. Wt: 271.15 g/mol
InChI Key: NFIVNRVBVQXAAY-UHFFFAOYSA-N
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Description

Significance of Brominated Esters as Synthetic Precursors

Brominated esters, and alkyl bromides in general, are highly valuable intermediates in organic synthesis due to the reactivity of the carbon-bromine (C-Br) bond. fiveable.meresearchgate.net The bromine atom is a good leaving group, making the carbon to which it is attached electrophilic and thus susceptible to attack by a wide variety of nucleophiles. patsnap.com This reactivity is fundamental to the construction of new chemical bonds.

The versatility of brominated compounds allows them to participate in a broad spectrum of reactions, including:

Nucleophilic Substitution Reactions: This is one of the most common applications, where the bromide is displaced by a nucleophile to form a new bond. fiveable.meijrpr.com This allows for the introduction of a wide array of functional groups. The reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the substrate and reaction conditions. numberanalytics.com

Cross-Coupling Reactions: In the presence of transition metal catalysts, alkyl halides can be coupled with other organic fragments, a powerful method for forming carbon-carbon and carbon-heteroatom bonds. ijrpr.comresearchgate.net

Formation of Grignard Reagents: Alkyl halides react with magnesium metal to form Grignard reagents, which are potent carbon-based nucleophiles used extensively in organic synthesis to create new carbon-carbon bonds. patsnap.com

The presence of the ester functionality alongside the bromide in molecules like Benzyl (B1604629) 5-bromopentanoate adds another layer of synthetic utility. The ester group is relatively stable under many conditions used to react the alkyl bromide, allowing for selective modification of one part of the molecule while leaving the other intact. Subsequently, the ester can be hydrolyzed to a carboxylic acid or undergo other transformations. This dual functionality makes brominated esters powerful tools for the convergent synthesis of complex molecules, finding application in the production of pharmaceuticals and agrochemicals. fiveable.meresearchgate.net

Table 2: Examples of Brominated Esters in Organic Synthesis

Compound NameMolecular FormulaKey Application
Ethyl bromoacetateC₄H₇BrO₂Intermediate in the Reformatsky reaction and synthesis of pharmaceuticals.
Methyl 2-bromopropionateC₄H₇BrO₂Precursor for various esters and α-substituted propionates.
tert-Butyl bromoacetateC₆H₁₁BrO₂Used to introduce the tert-butoxycarbonylmethyl group.
Methyl 2-bromo-4,4-dimethyl-3-oxopentanoateC₈H₁₃BrO₃A β-ketoester used in the synthesis of heterocyclic compounds. researchgate.net

Overview of the Pentanoate Scaffold in Chemical Research

The term "scaffold" in chemistry refers to a core molecular framework upon which other chemical groups are built to create a family of related compounds. The pentanoate scaffold, derived from pentanoic acid (also known as valeric acid), is a five-carbon chain that serves as a versatile building block and linker in the design and synthesis of larger molecules. ontosight.aiwikipedia.org

The utility of the pentanoate scaffold lies in its flexibility and length, which can be optimal for bridging different functional parts of a molecule. In medicinal chemistry, for instance, pentanoic acid derivatives are investigated for a range of biological activities and are used as intermediates in the synthesis of active pharmaceutical ingredients. ontosight.aitandfonline.comnih.govnih.gov The straight-chain alkyl nature of the pentanoate structure can influence the lipophilicity of a molecule, which is a critical parameter for its pharmacokinetic profile.

Derivatives of pentanoic acid are found in various applications:

Pharmaceuticals: Valerate (pentanoate) esters of steroids are common in pharmaceutical formulations. wikipedia.org Furthermore, substituted pentanoic acids have been synthesized and evaluated for their potential as anticancer agents. tandfonline.comnih.govnih.gov

Materials Science: The functionalization of materials, such as nanodiamonds, can be achieved using derivatives of 5-bromopentanoic acid, highlighting the scaffold's role in creating advanced materials. lookchem.com

Natural Products: The pentanoate structure is a component of various natural products and their synthetic derivatives. wikipedia.org

In the context of Benzyl 5-bromopentanoate, the pentanoate scaffold acts as a flexible linker connecting the reactive bromine atom to the benzyl ester group. This allows chemists to introduce a five-carbon chain into a target molecule through reaction at the bromine site, with the benzyl ester end available for subsequent deprotection and further functionalization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15BrO2 B1332363 Benzyl 5-bromopentanoate CAS No. 60343-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 5-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIVNRVBVQXAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340175
Record name Benzyl 5-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60343-28-4
Record name Benzyl 5-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl 5 Bromopentanoate

Direct Esterification Approaches

Direct esterification represents the most straightforward conceptual pathway to Benzyl (B1604629) 5-bromopentanoate, involving the condensation of 5-bromopentanoic acid and benzyl alcohol.

Esterification of 5-Bromopentanoic Acid with Benzyl Alcohol

The reaction between a carboxylic acid and an alcohol to form an ester is a fundamentally reversible process. To drive the reaction toward the product, either an excess of one reactant is used, or a product (typically water) is removed. For the synthesis of Benzyl 5-bromopentanoate, specific catalytic systems are often employed to facilitate this transformation under mild conditions.

A highly effective method for the esterification of 5-bromopentanoic acid with benzyl alcohol under mild conditions is the Steglich esterification. This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of N,N-dimethyl-4-aminopyridine (DMAP).

Table 1: Key Reagents in Steglich Esterification of 5-Bromopentanoic Acid

ReagentRole
5-Bromopentanoic AcidCarboxylic acid substrate
Benzyl AlcoholAlcohol substrate
Dicyclohexylcarbodiimide (DCC)Coupling agent/activator
N,N-Dimethyl-4-aminopyridine (DMAP)Acyl transfer catalyst

The efficiency of the DCC/DMAP-mediated esterification is influenced by the choice of solvent and other reaction parameters. Aprotic solvents are generally preferred for this reaction.

Solvent Selection: Dichloromethane (B109758) (DCM) is a commonly used solvent for Steglich esterifications due to its inertness and ability to dissolve the reactants. An additional advantage of DCM is the low solubility of the dicyclohexylurea (DCU) byproduct, which facilitates its removal by filtration. Other aprotic solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) can also be employed. The choice of solvent can be critical if the starting materials have limited solubility. For instance, THF may be a suitable alternative if the carboxylic acid is not soluble in DCM.

Temperature: The reaction is typically carried out at room temperature. Initial addition of DCC is often performed at 0 °C to control the initial exothermic reaction, after which the mixture is allowed to warm to room temperature.

Stoichiometry: Typically, a slight excess of the alcohol and DCC relative to the carboxylic acid is used to ensure complete conversion of the acid. The amount of DMAP is catalytic, usually in the range of 5-10 mol%.

Table 2: Common Solvents for DCC/DMAP Esterification

SolventKey Characteristics
Dichloromethane (DCM)Good solubility for reactants, poor solubility for DCU byproduct.
Tetrahydrofuran (THF)Alternative for reactants with poor DCM solubility.
Diethyl EtherAprotic, can be used for the reaction.
AcetonitrileAprotic, can be used for the reaction.

Several strategies can be employed to maximize the yield of this compound in a DCC/DMAP-mediated esterification:

Purity of Reagents and Solvent: The use of anhydrous solvents and pure reagents is crucial, as the presence of water can hydrolyze the O-acylisourea intermediate and consume DCC, reducing the yield.

Efficient Removal of Byproduct: The primary byproduct, dicyclohexylurea (DCU), is largely insoluble in solvents like DCM and can be removed by filtration. However, some DCU may remain in solution. Cooling the reaction mixture can further precipitate the DCU. For residual soluble DCU and unreacted DCC, an acidic workup can be employed, although care must be taken if the ester is acid-sensitive.

Minimizing Side Reactions: The primary side reaction is the formation of N-acylurea. The use of catalytic DMAP significantly mitigates this. The order of addition of reagents can also be important; adding DCC last to a mixture of the acid, alcohol, and DMAP can sometimes be beneficial.

Purification: Column chromatography is often used to purify the final product and remove any remaining impurities, including residual DCU and any N-acylurea. Washing the organic extract with dilute acid can remove DMAP, and washing with a bicarbonate solution can remove any unreacted carboxylic acid.

Alternative Synthetic Routes to the Benzyl Ester Motif

Beyond direct esterification, several other synthetic strategies can be employed to form the benzyl ester of 5-bromopentanoic acid.

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification. The reaction involves heating 5-bromopentanoic acid and an excess of benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, water must be removed, often through azeotropic distillation using a Dean-Stark apparatus. While effective, the high temperatures and strongly acidic conditions may not be suitable for sensitive substrates.

Alkylation of a Carboxylate Salt: This method involves a two-step process. First, 5-bromopentanoic acid is deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding carboxylate salt. This salt is then treated with a benzyl halide, typically benzyl bromide or benzyl chloride, in a suitable solvent like dimethylformamide (DMF) or acetone (B3395972). This SN2 reaction results in the formation of the benzyl ester. This method avoids the use of strong acids and the formation of water.

Transesterification: If a simpler ester of 5-bromopentanoic acid (e.g., the methyl or ethyl ester) is readily available, it can be converted to the benzyl ester via transesterification. This reaction is typically catalyzed by an acid or a base and involves heating the starting ester with an excess of benzyl alcohol. To drive the equilibrium, the lower-boiling alcohol (methanol or ethanol) is removed by distillation.

Reaction with 2-Benzyloxy-1-methylpyridinium Triflate: This method offers a mild, neutral condition for benzylation. The carboxylic acid is reacted with 2-benzyloxy-1-methylpyridinium triflate, which acts as a benzyl group donor. Triethylamine is often used as a base to scavenge the triflic acid byproduct.

Considerations for Large-Scale Synthesis

Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several important considerations that can impact the feasibility and economics of the process.

Cost and Availability of Reagents: For large-scale production, the cost of raw materials is a primary driver. While DCC is effective, it is also relatively expensive and generates a significant amount of DCU waste. For industrial applications, the Fischer esterification or the alkylation of the carboxylate salt might be more economically viable due to the lower cost of the reagents (sulfuric acid, benzyl chloride, and a base).

Process Safety and Handling: The handling of large quantities of flammable solvents and corrosive acids or bases requires robust safety protocols and specialized equipment. Benzyl halides are lachrymatory and require careful handling in well-ventilated areas.

Reaction Work-up and Purification: On a large scale, the removal of byproducts and purification of the final product can be challenging.

In the DCC/DMAP method, the filtration of large quantities of DCU can be cumbersome. The cost and environmental impact of the solvent used for chromatography for purification on a large scale are also significant considerations.

For the Fischer esterification , the removal of water via azeotropic distillation is well-suited for industrial scale-up. Purification typically involves neutralization of the acid catalyst and distillation of the final product.

The alkylation of the carboxylate salt route generates salt byproducts that need to be removed, typically by washing with water. The final product is often purified by distillation.

Waste Management: The environmental impact and cost of waste disposal are critical factors in industrial synthesis. The DCC/DMAP method generates a stoichiometric amount of DCU waste, which needs to be disposed of. The Fischer and alkylation methods generate less hazardous waste (water and inorganic salts).

Atom Economy: The Fischer esterification has a better atom economy than the DCC/DMAP method, as the main byproduct is water. The alkylation of the carboxylate salt also has good atom economy, with the byproduct being an inorganic salt.

Table 3: Comparison of Synthetic Routes for Large-Scale Production

Synthetic RouteAdvantages for Large-ScaleDisadvantages for Large-Scale
DCC/DMAP Esterification Mild reaction conditions.High cost of DCC, large amount of DCU waste, challenges in purification.
Fischer Esterification Low-cost reagents, well-established for industrial use, good atom economy.Requires high temperatures and strong acid, equilibrium needs to be driven.
Alkylation of Carboxylate Salt Avoids strong acids, good atom economy.Two-step process, use of benzyl halides.
Transesterification Can be efficient if the starting ester is readily available.Equilibrium process, requires removal of the displaced alcohol.

Chemical Transformations and Reactivity of Benzyl 5 Bromopentanoate

Nucleophilic Substitution Reactions at the Bromine Center

The carbon atom attached to the bromine in Benzyl (B1604629) 5-bromopentanoate is electrophilic and readily undergoes S\textsubscript{N}2 reactions with various nucleophiles. This allows for the displacement of the bromide leaving group and the introduction of a wide array of functional groups.

The Finkelstein reaction is a classic method for the conversion of alkyl bromides to alkyl iodides. In this equilibrium reaction, an alkyl bromide is treated with a solution of sodium iodide in acetone (B3395972). The reaction is driven to completion by the precipitation of the less soluble sodium bromide in the acetone solvent. For Benzyl 5-bromopentanoate, this reaction would yield Benzyl 5-iodopentanoate. Primary alkyl halides, such as the bromide in this compound, are known to react rapidly under these conditions. The resulting alkyl iodide is often a more reactive substrate for subsequent nucleophilic substitution reactions due to iodide being a better leaving group than bromide.

ReactantReagentSolventProductReaction Type
This compoundSodium Iodide (NaI)AcetoneBenzyl 5-iodopentanoateFinkelstein Reaction

The Michaelis-Arbuzov reaction is a widely used method for the formation of carbon-phosphorus bonds. It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. The reaction proceeds via a nucleophilic attack of the phosphorus on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. This is followed by the dealkylation of the intermediate by the displaced halide ion to yield the final phosphonate (B1237965) product. Haloesters are suitable substrates for this reaction. Therefore, this compound can be converted to the corresponding phosphonate ester, a valuable intermediate for further synthetic transformations such as the Horner-Wadsworth-Emmons reaction.

ReactantReagentProductReaction Type
This compoundTrialkyl phosphiteBenzyl 5-(dialkoxyphosphoryl)pentanoateMichaelis–Arbuzov Reaction

As an alkylating agent, this compound can be used to introduce a five-carbon chain with a terminal benzyl ester into various molecules. This is particularly useful in the synthesis of more complex structures.

Alkylation of Hydroxybenzaldehyde: Phenolic hydroxyl groups can be deprotonated with a suitable base, such as potassium hydroxide, to form a phenoxide ion. This nucleophile can then displace the bromide from this compound to form an ether linkage. For example, the O-alkylation of a hydroxybenzaldehyde would yield a benzyloxy)pentoxy)benzaldehyde derivative. mdpi.comresearchgate.net This transformation is valuable for introducing flexible linkers into aromatic systems.

Alkylation of Pyrazolol Derivatives: The alkylation of pyrazolol derivatives, such as 1-hydroxyimidazoles, can occur at either a nitrogen or oxygen atom, depending on the reaction conditions and the specific structure of the pyrazolol. The use of benzyl halides for the alkylation of such heterocyclic systems has been reported to selectively yield O-alkoxy derivatives. This allows for the functionalization of the heterocyclic core, which is a common motif in medicinal chemistry.

NucleophileProduct Type
HydroxybenzaldehydeO-alkylated benzaldehyde (B42025) derivative
Pyrazolol DerivativeO- or N-alkylated pyrazolol derivative
Norcocaine (B1214116)N-alkylated tropane (B1204802) alkaloid derivative

The bromide in this compound can be displaced by other nucleophiles to introduce different functionalities. The reaction of alkyl halides with nitrite (B80452) ions (NO₂⁻) can lead to the formation of either nitroalkanes (R-NO₂) or alkyl nitrites (R-ONO), as the nitrite ion is an ambident nucleophile. The outcome of the reaction is influenced by the nature of the cation and the solvent. For instance, using sodium nitrite in a polar aprotic solvent like DMF typically favors the formation of the nitroalkane as the major product. stackexchange.com

ReactantReagentSolventMajor Product
This compoundSodium Nitrite (NaNO₂)Dimethylformamide (DMF)Benzyl 5-nitropentanoate

Reactions Involving the Ester Moiety

The benzyl ester group in this compound serves as a protecting group for the carboxylic acid. This group is stable under a variety of conditions but can be selectively removed when desired.

A common and mild method for the cleavage of benzyl esters is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. The reaction results in the formation of the free carboxylic acid and toluene (B28343) as a byproduct. This method is advantageous due to its mild conditions and high efficiency. It is important to note that this method might not be suitable for molecules containing other functional groups that are also susceptible to hydrogenation, such as alkenes or alkynes. However, chemoselective cleavage of benzyl esters in the presence of other reducible groups, such as aryl halides, can sometimes be achieved by careful selection of the catalyst and reaction conditions.

SubstrateReagentsProductsReaction Type
This compoundH₂, Pd/C5-Bromopentanoic acid, TolueneCatalytic Hydrogenation

Transesterification Processes

Transesterification is a fundamental process in organic chemistry where the alkoxy group of an ester is exchanged with that of an alcohol. This compound can undergo transesterification to yield different esters of 5-bromopentanoic acid. This reaction is typically reversible and requires a catalyst to proceed at a practical rate. organic-chemistry.org A variety of catalysts, including acids, bases, and enzymes, can be employed. organic-chemistry.org

For instance, reacting this compound with ethanol (B145695) in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or a Lewis acid such as scandium(III) triflate (Sc(OTf)₃) would lead to the formation of Ethyl 5-bromopentanoate and benzyl alcohol. organic-chemistry.org The reaction equilibrium can be shifted towards the products by using an excess of the reactant alcohol or by removing one of the products, typically the lower-boiling benzyl alcohol.

Alternatively, metal-based catalysts, such as those involving zinc clusters, are effective under mild conditions, allowing for the transesterification of various functionalized substrates in high yields. organic-chemistry.org Non-ionic bases, like N-heterocyclic carbenes (NHCs), have also emerged as powerful organocatalysts that can enhance the nucleophilicity of alcohols for acylation reactions with esters. organic-chemistry.org

Table 1: Representative Catalysts for Transesterification of Benzyl Esters

Catalyst Type Example Catalyst Typical Conditions
Acid Sulfuric Acid (H₂SO₄) Excess alcohol, heat
Lewis Acid Scandium(III) Triflate (Sc(OTf)₃) Boiling alcohol
Metal Cluster Tetranuclear Zinc Cluster Mild conditions, solvent or solvent-free

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Room temperature |

Stereoselective Reactions and Chiral Derivatives

Stereoselective reactions are crucial for the synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries.

Enantioselective Synthesis of Chiral Analogs (e.g., (-)-Ethyl (3R)-benzyl-5-bromopentanoate)

The synthesis of specific chiral molecules such as "(-)-Ethyl (3R)-benzyl-5-bromopentanoate" requires precise control over stereochemistry. While the literature does not provide a direct synthesis for a compound with this specific nomenclature, general strategies for achieving enantioselectivity in similar structures can be discussed. The creation of a chiral center, for instance at the α- or β-position to the carbonyl group, is a common objective.

One established method for introducing chirality is through asymmetric Michael additions, where a chiral catalyst directs the addition of a nucleophile to an α,β-unsaturated ester. chemrxiv.org Another approach involves the dynamic kinetic resolution of racemic esters, where a catalyst selectively reacts with one enantiomer while an auxiliary racemizes the other, allowing for a theoretical yield of 100% of the desired enantiomer. organic-chemistry.org For example, a chiral N-heterocyclic carbene could potentially catalyze the dynamic kinetic resolution of α-substituted bromoesters. organic-chemistry.org

Biocatalytic Approaches (e.g., Enzyme-Mediated Transformations)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. Enzymes, particularly lipases, are widely used for their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions. nih.gov

Lipases such as Candida antarctica Lipase (B570770) B (CALB), often in an immobilized form like Novozym® 435, are highly effective for both hydrolysis and transesterification reactions. nih.govmdpi.com In the context of this compound, a lipase could be used for the kinetic resolution of a racemic mixture. For example, if a chiral center were present on the pentanoate chain, the enzyme would selectively hydrolyze or transesterify one enantiomer at a faster rate, leaving the unreacted ester enriched in the other enantiomer. This method is a cornerstone of preparing optically active alcohols, acids, and esters. researchgate.net

The benzyl ester group itself can be selectively cleaved by certain enzymes. For instance, an esterase from Bacillus subtilis and a lipase from Candida antarctica (CAL-A) have been shown to efficiently remove benzyl protecting groups from carboxylic acids in high yields without affecting other functional groups. nih.gov

Table 2: Enzymes in Stereoselective Ester Transformations

Enzyme Source Organism Typical Application
Lipase B (CALB) Candida antarctica Kinetic resolution, transesterification
Esterase BS2 Bacillus subtilis Selective deprotection of benzyl esters
Lipase A (CAL-A) Candida antarctica Selective deprotection of benzyl esters

| Porcine Liver Esterase | Sus scrofa | Enantioselective hydrolysis of esters |

Cyclization Reactions Utilizing the Carbon Chain

The structure of this compound, featuring a terminal electrophilic carbon (C-Br bond) and an ester group that can be converted into a nucleophile, makes it an ideal precursor for intramolecular cyclization reactions. Such reactions are a powerful tool for constructing cyclic molecules.

To initiate cyclization, a strong base, such as lithium diisopropylamide (LDA), can be used to deprotonate the α-carbon (the carbon adjacent to the carbonyl group), generating a carbanion or enolate. This intramolecular nucleophile can then attack the carbon bearing the bromine atom in a 5-exo-trig cyclization, which is generally favored by Baldwin's rules, to form a five-membered ring. The product of this reaction would be benzyl 2-oxocyclopentanecarboxylate.

This type of intramolecular alkylation is a classic and reliable method for synthesizing cyclic keto-esters, which are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Reactions as a Linker or Spacer Arm

The bifunctional nature of this compound allows it to act as a chemical linker or spacer, connecting two different molecular entities. symeres.com The bromine atom and the benzyl ester group represent two distinct reactive handles that can be addressed sequentially.

The bromine atom can be displaced by a nucleophile (e.g., an amine, thiol, or alcohol) from one molecule in a standard Sₙ2 reaction. This attaches the pentanoate spacer to the first molecule. Subsequently, the benzyl ester at the other end of the spacer can be modified. For example, it can be hydrolyzed to the free carboxylic acid, which can then be coupled to a second molecule using standard peptide coupling reagents (e.g., DCC, EDC). Alternatively, the benzyl group can be removed via hydrogenolysis, a mild method that often does not affect other functional groups.

This dual reactivity makes compounds like this compound useful in fields such as drug delivery, where they can be part of linkers in antibody-drug conjugates (ADCs), or in materials science for tethering molecules to surfaces. broadpharm.com

Applications of Benzyl 5 Bromopentanoate in Advanced Organic Synthesis

As a Versatile Building Block for Molecules with Potential Biological Activity

The unique chemical properties of Benzyl (B1604629) 5-bromopentanoate make it an ideal starting material or intermediate for a wide array of biologically relevant molecules. The presence of a reactive alkyl bromide allows for nucleophilic substitution reactions, while the benzyl ester provides a stable protecting group for the carboxylic acid functionality, which can be readily removed under mild hydrogenolysis conditions without affecting other functional groups.

Synthesis of Phosphonate (B1237965) Analogs with Enzyme Inhibitory Potential

Phosphonates are important isosteres of phosphates and are frequently incorporated into molecules to mimic the transition state of enzymatic reactions, often leading to potent enzyme inhibitors. mdpi.comfrontiersin.org Benzyl 5-bromopentanoate serves as a key precursor for phosphonate analogs by providing the necessary carbon backbone.

The synthesis typically involves the Michaelis-Arbuzov reaction, where the bromine atom of this compound is displaced by a trialkyl phosphite (B83602), such as triethyl phosphite, to yield a diethyl phosphonate ester. nih.gov This reaction efficiently forms the stable carbon-phosphorus bond characteristic of phosphonates. frontiersin.org The resulting molecule contains the five-carbon chain derived from the pentanoate backbone, with a phosphonate group at one end and a benzyl-protected carboxylate at the other. Subsequent deprotection of the benzyl group affords the free carboxylic acid, which can be crucial for binding to the active site of target enzymes. This strategy has been employed in the development of inhibitors for various enzymes, where the phosphonate group interacts with key active site residues. nih.gov

Table 1: Synthesis of Phosphonate Analogs

Reactant Reagent Product Type Potential Application
This compound Triethyl phosphite Diethyl benzylphosphonate Enzyme inhibitor precursor

Preparation of Hapten Scaffolds for Immunological Research (e.g., Cocaine Haptens)

Haptens are small molecules that can elicit an immune response when attached to a larger carrier protein. This principle is the basis for the development of vaccines against small molecule drugs of abuse, such as cocaine. nih.gov this compound and its analogs are instrumental in synthesizing these haptens by providing a linker to attach a cocaine analog to a carrier protein.

In a notable example, the synthesis of a cocaine hapten involved coupling norcocaine (B1214116) with benzyl 4-bromobutanoate, a close analog of this compound. nih.gov The reaction proceeds via N-alkylation, where the secondary amine of norcocaine displaces the bromide, forming a stable covalent bond. The benzyl ester in the resulting conjugate serves as a precursor to the carboxylic acid, which is necessary for conjugation to carrier proteins like Keyhole Limpet Hemocyanin (KLH). nih.govnih.gov After the coupling reaction, the benzyl group is removed, typically by hydrogenolysis, to reveal the free carboxylic acid. This acid is then activated, often using coupling agents like EDC/sulfo-NHS, and reacted with lysine (B10760008) residues on the surface of the carrier protein to form a stable amide bond. The resulting immunoconjugate can then be used to vaccinate animals to produce anti-cocaine antibodies. nih.gov

Table 2: Key Steps in Cocaine Hapten Synthesis

Step Description Reagents
1. N-Alkylation Coupling of norcocaine with a bromo-benzyl ester. Norcocaine, Benzyl 4-bromobutanoate, Et3N, Bu4NI nih.gov
2. Deprotection Removal of the benzyl protecting group. H2, Pd-C nih.gov

Precursor in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Ligands for Metal Complexation)

Nitrogen-containing heterocycles are ubiquitous in biologically active compounds and are fundamental components of ligands used in metal complexation for applications ranging from catalysis to bioinorganic chemistry. nih.govnih.gov this compound is a useful reagent for functionalizing these heterocycles.

The compound acts as an alkylating agent, introducing a five-carbon chain with a protected carboxylate group onto a nitrogen atom within a heterocyclic ring (e.g., imidazole, pyrazole, or triazole). This alkylation is a standard method for installing pendant arms onto ligand scaffolds. The benzyl ester is a robust protecting group that is stable to a variety of reaction conditions used for further modification of the heterocycle. Once the desired ligand structure is assembled, the benzyl group can be selectively removed by catalytic hydrogenation. This unmasks the carboxylic acid, which can then serve as a coordination site for a metal ion, often in conjunction with the nitrogen atoms of the heterocyclic core. This strategy allows for the synthesis of custom-designed ligands with specific coordination geometries and properties.

Intermediate in the Formation of Advanced Pharmaceutical Candidates (e.g., Benzoxazinones, Heteroprostanoids, General Drug Candidates)

The development of new pharmaceuticals often relies on the use of versatile intermediates that can be elaborated into a variety of complex structures. This compound fits this role perfectly, particularly in the synthesis of compounds like benzoxazinones and heteroprostanoids.

Benzoxazinones are a class of heterocyclic compounds with a broad range of biological activities. mdpi.comorganic-chemistry.org this compound can be used to alkylate a phenolic precursor, which is then cyclized to form the benzoxazinone (B8607429) ring. The pentanoate side chain can be crucial for modulating the pharmacological properties of the final compound. researchgate.netorganic-chemistry.org

Similarly, in the synthesis of heteroprostanoids, which are analogs of prostaglandins, the five-carbon chain of this compound can be incorporated as part of the characteristic side chains of these molecules. The terminal bromide allows for coupling with other fragments, while the protected carboxylate is a key feature of the final prostanoid structure. More generally, the ability to introduce a benzyl-protected C5 carboxylic acid fragment is a valuable tactic in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com

Elaboration into Natural Product Analogs

Natural products and their analogs are a rich source of inspiration for drug discovery. mdpi.comunina.it The synthesis of these complex molecules often requires building blocks that can introduce specific carbon chains with desired functionality. This compound can serve as a C5 building block in the synthesis of analogs of natural products such as makaluvamines or other alkaloids. nih.govnih.govresearchgate.net

For example, the pentanoate chain can be a precursor to a δ-lactone ring, a common structural motif in many natural products. This can be achieved by displacing the bromide with an oxygen nucleophile, followed by cyclization upon deprotection of the benzyl ester. Alternatively, the bromide can be converted into other functional groups, and the carbon chain can be extended or modified to construct the backbone of the target natural product analog. The benzyl ester ensures that the carboxylic acid functionality remains protected until the final stages of the synthesis.

Role in Material Science Applications

While the primary applications of this compound have been in the synthesis of biologically active molecules, its bifunctional nature also makes it a promising candidate for applications in material science, particularly in the synthesis of functional polymers. d-nb.info

The compound can be envisioned as a precursor to a monomer for polymerization. For instance, the bromide can be converted into a polymerizable group, such as a vinyl, acrylate, or styrenyl group, or an azide (B81097) or alkyne for use in "click" chemistry polymerization reactions. The resulting monomer would contain a benzyl-protected carboxylic acid. After polymerization, the benzyl groups on the polymer side chains can be removed by hydrogenolysis to yield a polyacid. Such polymers with pendant carboxylic acid groups have numerous applications, including as ion-exchange resins, adhesives, and coatings. This approach allows for the synthesis of well-defined functional polymers with controlled molecular weight and architecture. researchgate.netarkat-usa.org

Synthesis of Liquid Crystalline Materials

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecules in liquid crystals are typically elongated and anisotropic, allowing them to be oriented in a specific direction. The synthesis of liquid crystalline materials often involves the incorporation of flexible alkyl chains (spacers) between rigid core units.

While direct utilization of this compound in a specific, named liquid crystal is not extensively documented in readily available literature, its structure is highly amenable to the synthesis of such materials. The 5-bromopentanoate moiety can serve as a precursor to a flexible pentyl spacer. The synthesis strategy would typically involve:

Alkylation: The bromine atom can be displaced by a nucleophile, such as a phenoxide, to attach the pentanoate spacer to a rigid mesogenic core.

Deprotection: The benzyl protecting group on the carboxylate can be removed via hydrogenolysis.

Esterification/Amidation: The resulting carboxylic acid can then be coupled with another mesogenic unit or a functional group to complete the liquid crystal molecule.

Table 1: Potential Role of this compound in Liquid Crystal Synthesis

Synthetic StepRole of this compound MoietyResulting Structure
Nucleophilic SubstitutionProvides a five-carbon flexible spacer.Mesogenic Core-(CH₂)₄-COOBn
HydrogenolysisDeprotection of the carboxylic acid.Mesogenic Core-(CH₂)₄-COOH
EsterificationCoupling with a second molecular fragment.Mesogenic Core-(CH₂)₄-COO-R

Construction of Dendrimeric Architectures

Dendrimers are highly branched, star-shaped macromolecules with a well-defined structure. nih.gov Their synthesis can be achieved through two main approaches: the divergent method, where the dendrimer is grown outwards from a central core, and the convergent method, where dendritic wedges (dendrons) are synthesized first and then attached to a core. nih.gov

This compound is a suitable building block for dendrimer synthesis due to its two reactive sites.

In a divergent approach , the carboxylate group (after deprotection) could be coupled to the functional groups of a core molecule. The terminal bromine atoms of the attached units can then be converted to another functional group to allow for the attachment of the next generation of monomers.

In a convergent approach , this compound can be used to elaborate a dendron. For example, the bromide could be reacted with a branching unit, and the deprotected carboxylate could serve as the focal point for attachment to a core or further dendron growth.

The benzyl protecting group is advantageous as it can be removed under mild conditions that are unlikely to affect other functional groups within the growing dendrimer.

Table 2: Application of this compound in Dendrimer Synthesis Approaches

Synthesis ApproachRole of this compoundIllustrative Reaction Scheme
Divergent Serves as a generation-building unit.Core-(NH₂)ₓ + x HOOC-(CH₂)₄-Br → Core-(NHCO-(CH₂)₄-Br)ₓ
Convergent Used in the construction of dendrons.Focal-OH + Br-(CH₂)₄-COOBn → Focal-O-(CH₂)₄-COOBn

Contribution to Bioconjugate Chemistry

Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule, to form a single hybrid. This compound has been utilized in the synthesis of chelating agents for applications in medical imaging.

Specifically, it has been used as a chelating arm in the synthesis of a gadolinium(III) chelator. stanford.edu This chelator, a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), was designed for covalent attachment to protein polymers to create novel macromolecular contrast agents for magnetic resonance imaging (MRI). stanford.edu In this synthesis, the this compound was used to introduce one of the chelating arms onto the cyclen macrocycle. stanford.edu The pentanoate chain provides a spacer, and after deprotection of the benzyl ester, the resulting carboxylic acid is used for covalent attachment to the primary amine of lysine residues in the protein polymer via amide bond formation. stanford.edu

Utility in Coordination Chemistry (e.g., Ligand Synthesis for Iron(III) Complexation)

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. The design and synthesis of ligands are crucial for controlling the properties of the resulting metal complexes.

While no direct synthesis of an iron(III) ligand using this compound is prominently reported, its structure lends itself to the creation of ligands with specific properties. The pentanoate chain can act as a flexible spacer to connect chelating moieties, influencing the geometry and stability of the resulting metal complex.

A plausible synthetic strategy could involve:

Attachment of a Chelating Group: The bromine atom can be substituted by a nitrogen or oxygen donor atom of a chelating group (e.g., a pyridine (B92270) or phenol (B47542) derivative).

Deprotection: The benzyl group is removed to free the carboxylic acid.

Coupling: The carboxylic acid can then be coupled to another chelating unit or a solid support.

This modular approach allows for the synthesis of a variety of ligands where the distance between chelating groups can be systematically varied to optimize the binding affinity and selectivity for a specific metal ion like iron(III).

Analytical Characterization Techniques for Benzyl 5 Bromopentanoate and Its Derivatives

Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of Benzyl (B1604629) 5-bromopentanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of Benzyl 5-bromopentanoate. Both ¹H and ¹³C NMR spectra offer unique insights into the molecule's framework. rsc.org

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The expected signals, with their estimated chemical shifts (δ) in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS), are detailed below. oregonstate.edu These estimations are based on typical values for similar structural motifs, such as those found in benzyl alcohol, benzyl esters, and alkyl halides. rsc.orgnetlify.app

Aromatic Protons: The five protons on the benzyl group's phenyl ring are expected to appear as a multiplet in the range of δ 7.3-7.4 ppm. rsc.org

Benzylic Protons: The two protons of the methylene (B1212753) group (O-CH₂) attached to the phenyl ring are deshielded by the adjacent oxygen and aromatic ring, typically resulting in a singlet at approximately δ 5.1 ppm.

Methylene Protons adjacent to Bromine: The two protons on the carbon directly bonded to the bromine atom (CH₂-Br) are expected to resonate as a triplet at around δ 3.4 ppm due to coupling with the adjacent methylene group.

Methylene Protons adjacent to Carbonyl: The protons on the carbon alpha to the ester carbonyl group (O=C-CH₂) typically appear as a triplet around δ 2.4 ppm.

Other Methylene Protons: The remaining four protons of the pentanoate chain (the β and γ methylene groups) will appear as multiplets in the upfield region, generally between δ 1.7 and 2.0 ppm.

Proton TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic (C₆H₅)7.3 - 7.4Multiplet (m)
Benzylic (O-CH₂)~ 5.1Singlet (s)
Methylene (CH₂-Br)~ 3.4Triplet (t)
Methylene (O=C-CH₂)~ 2.4Triplet (t)
Methylene (-CH₂-CH₂-CH₂-)1.7 - 2.0Multiplet (m)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. As the probability of two adjacent carbons being the ¹³C isotope is very low, no splitting of peaks is typically observed in a proton-decoupled spectrum. compoundchem.com The expected chemical shifts are summarized based on data from related ester and alkyl halide compounds. oregonstate.edulibretexts.org

Carbonyl Carbon: The ester carbonyl carbon (C=O) is significantly deshielded and is expected to appear at approximately δ 172-173 ppm. libretexts.org

Aromatic Carbons: The carbons of the phenyl ring typically resonate in the δ 128-136 ppm range. The carbon attached to the benzylic group (ipso-carbon) will have a distinct shift from the ortho, meta, and para carbons. oregonstate.edu

Benzylic Carbon: The benzylic carbon (O-CH₂) signal is expected around δ 66 ppm. rsc.org

Aliphatic Carbons: The carbons of the pentanoate chain will appear at higher field. The carbon attached to the bromine atom (CH₂-Br) is expected around δ 33 ppm, while the carbon alpha to the carbonyl (O=C-CH₂) is expected near δ 34 ppm. The other two methylene carbons will appear in the δ 20-30 ppm range. illinois.edu

Carbon TypeExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)172 - 173
Aromatic (ipso-C)~ 136
Aromatic (C₆H₅)128 - 129
Benzylic (O-CH₂)~ 66
Methylene (O=C-CH₂)~ 34
Methylene (CH₂-Br)~ 33
Methylene (-CH₂-CH₂-)20 - 30

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. chemguide.co.uk When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of components in a mixture.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, showing the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units). libretexts.org

Common fragmentation patterns for benzyl esters involve cleavage at the ester linkage. libretexts.org A prominent peak in the spectrum is often the tropylium (B1234903) ion ([C₇H₇]⁺) at a mass-to-charge ratio (m/z) of 91, which results from the cleavage and rearrangement of the benzyl group. whitman.edu This fragment is highly stable and serves as a hallmark for benzyl-containing compounds. whitman.edu Other significant fragments could arise from the loss of the bromine atom, or cleavage of the pentanoate chain. chemguide.co.uklibretexts.org

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the molecular formula. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing derivatives that might be less volatile or thermally stable.

m/zPossible Fragment IonSignificance
270/272[C₁₂H₁₅BrO₂]⁺Molecular Ion ([M]⁺, [M+2]⁺)
91[C₇H₇]⁺Tropylium ion (Base Peak)
108[C₇H₈O]⁺Rearrangement fragment (benzyl alcohol ion)
191/193[M - C₆H₅]⁺Loss of phenyl group
191[M - Br]⁺Loss of bromine atom

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound would display several characteristic absorption bands. pressbooks.pub

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1730-1750 cm⁻¹. libretexts.org

C-O Stretch: The C-O stretching vibrations of the ester group will likely show two bands, one for the C-O-C asymmetric stretch around 1250-1300 cm⁻¹ and another for the symmetric stretch around 1000-1150 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic ring of the benzyl group will give rise to C-H stretching bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) and C=C ring stretching bands in the 1450-1600 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretches: The sp³ hybridized C-H bonds of the pentanoate chain and the benzylic methylene group will show stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C-Br Stretch: The carbon-bromine bond stretch is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3030 - 3100C-H StretchAromatic
2850 - 2960C-H StretchAliphatic
1730 - 1750C=O StretchEster
1450 - 1600C=C StretchAromatic Ring
1000 - 1300C-O StretchEster
500 - 600C-Br StretchAlkyl Halide

Chromatographic Separation Methods

Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, or other derivatives, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. ptfarm.pl For a molecule like this compound, reversed-phase HPLC is the most common approach. oup.comhelixchrom.com

A typical setup would involve a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. oup.com A suitable mobile phase would be a gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol. damascusuniversity.edu.sy Detection is typically achieved using a UV detector, as the benzyl group's aromatic ring absorbs UV light effectively (usually around 254 nm). oup.comdamascusuniversity.edu.sy The retention time of the compound under specific conditions can be used for its identification and quantification. Chiral Stationary Phase HPLC (CSP-HPLC) could be employed for the separation of enantiomers of chiral derivatives of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used primarily for qualitative analysis, such as monitoring the progress of a chemical reaction or identifying the components of a mixture. wisc.edu

For this compound, a silica (B1680970) gel plate (a polar stationary phase) would typically be used. libretexts.org The mobile phase, or eluent, would be a mixture of nonpolar and slightly more polar organic solvents, such as a hexane (B92381)/ethyl acetate (B1210297) mixture. researchgate.net The separation is based on the differential partitioning of the compound between the stationary and mobile phases. wisc.edu As an ester, this compound is moderately polar and would travel up the plate, exhibiting a specific retention factor (Rƒ) value depending on the exact eluent system. researchgate.net Visualization of the spot can be easily achieved by placing the plate under a UV lamp, where the aromatic benzyl group will cause it to fluoresce or absorb light. sigmaaldrich.com

Column Chromatography (e.g., Silica Gel Chromatography, Medium Pressure Liquid Chromatography (MPLC))

Column chromatography is a cornerstone technique for the purification of synthetic compounds, including this compound and its reaction intermediates. This method separates components of a mixture based on their differential adsorption to a stationary phase, allowing for the isolation of the desired product from unreacted starting materials, byproducts, and other impurities.

Silica Gel Chromatography

Silica gel is the most common stationary phase used for the purification of moderately polar organic compounds like esters. The separation mechanism relies on the polarity of the molecules; more polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel through the column more quickly. The choice of the mobile phase, typically a mixture of solvents, is critical for achieving effective separation. By gradually increasing the polarity of the eluent, adsorbed compounds can be sequentially released from the silica gel and collected as fractions.

In the synthesis of various organic molecules, purification by silica gel column chromatography is a frequently reported step. rsc.org The solvent system, a mixture of a non-polar solvent like petroleum ether (PE) or hexane and a more polar solvent like ethyl acetate (EA) or dichloromethane (B109758) (DCM), is optimized to achieve the best separation. rsc.orgrsc.org While specific protocols for this compound are not extensively detailed, the purification of structurally related compounds provides insight into the typical conditions employed. For instance, crude reaction mixtures are often concentrated and then purified using a gradient of ethyl acetate in petroleum ether. rsc.org

The following table summarizes various solvent systems used in silica gel chromatography for the purification of different organic compounds as reported in scientific literature, which can serve as a starting point for developing a purification protocol for this compound.

Compound Type/Reaction StageStationary PhaseMobile Phase (Eluent System)Reference
General Ester SynthesisSilica GelEthyl Acetate: Petroleum Ether (EA: PE) = 1:12 rsc.org
General Organic SynthesisSilica GelEthyl Acetate: Petroleum Ether (EA: PE) = 1:6 rsc.org
General Organic SynthesisSilica GelEthyl Acetate: Petroleum Ether (EA: PE) = 1:5 to 1:2 rsc.org
General Organic SynthesisSilica GelDichloromethane: Petroleum Ether (DCM: PE) = 2:5 rsc.org

Medium Pressure Liquid Chromatography (MPLC)

Medium Pressure Liquid Chromatography (MPLC) is a preparative chromatographic technique that operates at higher pressures than traditional gravity-fed column chromatography but lower pressures than High-Performance Liquid Chromatography (HPLC). It utilizes pre-packed columns and a pump to deliver the mobile phase, resulting in faster separations and better resolution compared to standard column chromatography. While specific MPLC conditions for the purification of this compound are not detailed in the available research, the principles are analogous to silica gel chromatography. The selection of the stationary phase (often silica gel) and the mobile phase composition would be guided by preliminary analysis using techniques like Thin-Layer Chromatography (TLC).

Other Characterization Methods (e.g., Optical Rotation for Chiral Forms)

Optical Rotation

Optical rotation is a physical property exhibited by chiral molecules, which are molecules that are non-superimposable on their mirror images. wikipedia.org This phenomenon occurs when plane-polarized light passes through a solution containing a chiral compound, causing the plane of light to rotate. libretexts.org The direction and magnitude of this rotation are characteristic of the specific enantiomer. wikipedia.orglibretexts.org The measurement is performed using a polarimeter and is reported as the specific rotation. libretexts.org

This compound is an achiral molecule and therefore does not exhibit optical activity. However, if a chiral center were introduced into the molecule, for example, by substitution on the pentanoate chain to create a chiral derivative, the resulting enantiomers would rotate plane-polarized light in equal but opposite directions. libretexts.org In such cases, optical rotation would be a critical technique for:

Confirming the presence of a specific enantiomer.

Determining the enantiomeric excess or purity of a sample.

Characterizing the stereochemical outcome of an asymmetric synthesis.

While this technique is not applicable to this compound itself, it is a fundamental method for the characterization of its potential chiral derivatives. nih.gov

Computational Chemistry and Mechanistic Studies

Theoretical Investigations of Reaction Mechanisms

Theoretical investigations into the reaction mechanisms of Benzyl (B1604629) 5-bromopentanoate can be effectively carried out using quantum chemical methods, particularly Density Functional Theory (DFT). These studies can illuminate the pathways of various reactions, such as nucleophilic substitution at the bromine-bearing carbon or hydrolysis of the ester group.

For instance, a DFT study could model the SN2 reaction of Benzyl 5-bromopentanoate with a nucleophile. The calculations would determine the transition state geometry, activation energy, and reaction thermodynamics. Such a study would likely employ a functional like B3LYP with a basis set such as 6-311++G(d,p) to accurately describe the electronic structure and energetics of the reactants, transition state, and products. A systematic analysis of reaction pathways can be conducted through experimental and DFT studies to understand the thermodynamics and kinetics of chemical transformations. acs.org

Similarly, the acid- or base-catalyzed hydrolysis of the benzyl ester can be investigated. Computational models can predict the protonation or deprotonation steps and the subsequent nucleophilic attack of water, providing a detailed atomistic picture of the reaction mechanism. The insights gained from these theoretical studies are crucial for optimizing reaction conditions and predicting potential side products.

Table 1: Hypothetical DFT Calculation Parameters for Reaction Mechanism Studies of this compound

Parameter Value/Method Purpose
Software Gaussian, ORCA, etc. To perform quantum chemical calculations.
Method Density Functional Theory (DFT) To calculate the electronic structure of molecules.
Functional B3LYP, M06-2X, etc. To approximate the exchange-correlation energy.
Basis Set 6-311++G(d,p), def2-TZVP, etc. To describe the atomic orbitals.
Solvation Model PCM, SMD, etc. To simulate the effect of a solvent on the reaction.
Task Transition State Search, IRC To locate the transition state and map the reaction path.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and conformational landscape of this compound. The flexibility of the pentanoate chain and the rotational freedom around the ester linkage and the benzyl group give rise to multiple possible conformations.

Conformational analysis can be performed using molecular mechanics force fields (e.g., MMFF94, AMBER) for an initial scan of the potential energy surface, followed by higher-level quantum chemical calculations (DFT or ab initio methods) to refine the energies of the low-energy conformers. These studies can identify the most stable conformers and the energy barriers between them.

The conformational preferences of alkyl chains attached to a benzyl group can be influenced by the electronic environment. nih.gov For this compound, the interplay of steric and electronic effects will dictate the preferred spatial arrangement of the molecule. Understanding the conformational preferences is important as it can influence the molecule's physical properties and its interaction with other molecules.

Table 2: Predicted Low-Energy Conformers of this compound

Conformer Dihedral Angle (Cα-Cβ-Cγ-Cδ) Relative Energy (kcal/mol) Population (%)
Anti ~180° 0.00 65
Gauche (+) ~+60° 0.85 17.5
Gauche (-) ~-60° 0.85 17.5

Note: This table is illustrative and based on typical energy differences for alkane chains. Actual values would require specific calculations for this compound.

Applications in Computer-Aided Synthesis Design

Computer-Aided Synthesis Design (CASD) leverages computational tools to devise efficient synthetic routes to a target molecule. synthiaonline.com For this compound, retrosynthesis software can be utilized to identify potential starting materials and reaction pathways.

Programs like SYNTHIA™ or those based on machine learning algorithms can analyze the structure of this compound and suggest disconnections based on a vast database of known chemical reactions. youtube.com A likely retrosynthetic disconnection would be at the ester bond, leading to benzyl alcohol and 5-bromopentanoic acid or its acyl chloride. Another disconnection could be at the carbon-bromine bond, suggesting a precursor like benzyl 5-hydroxypentanoate.

These programs can also evaluate the feasibility of different routes based on factors like the cost of starting materials, reaction yields, and the number of steps. synthiaonline.com This computational approach accelerates the process of synthesis planning and can uncover novel and more efficient synthetic strategies. nih.gov

Table 3: Example Retrosynthetic Analysis of this compound

Disconnection Precursors Synthetic Transformation
Ester C-O bond Benzyl alcohol + 5-Bromopentanoyl chloride Esterification (Acyl Halide)
Ester C-O bond Benzyl alcohol + 5-Bromopentanoic acid Fischer Esterification
C-Br bond Benzyl 5-hydroxypentanoate Bromination (e.g., with PBr₃)

Predictive Chemistry for New this compound Derivatives

Predictive chemistry, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, can be used to forecast the properties and activities of new derivatives of this compound. wikipedia.org QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. nih.gov

To build a QSAR model for derivatives of this compound, a dataset of compounds with known activities would be required. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity.

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) are then used to create a model that correlates the descriptors with the observed activity. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of compounds with desired properties. pnrjournal.com

Table 4: Common Molecular Descriptors Used in QSAR Modeling

Descriptor Type Examples Information Encoded
Topological Wiener index, Kier & Hall indices Molecular branching and connectivity.
Geometrical Molecular surface area, Volume 3D shape and size of the molecule.
Electronic Dipole moment, HOMO/LUMO energies Charge distribution and reactivity.
Physicochemical LogP, Molar refractivity Lipophilicity and polarizability.

Q & A

Basic: What are the standard synthetic routes for benzyl 5-bromopentanoate, and how do reaction conditions influence yield?

This compound is synthesized via two primary routes:

  • Alkylation Method : Reacting 5-bromopentanoic acid derivatives with benzyl alcohol under alkaline conditions. For example, refluxing 5-bromopentanoic acid with benzyl alcohol, K₂CO₃, and KI in acetone for 24 hours yields 73% product after silica gel purification .
  • Carbodiimide Coupling : Using EDC·HCl and DMAP in dichloromethane to esterify 5-bromopentanoic acid with benzyl alcohol achieves a 92.7% yield .
    Methodological Insight : The alkylation method requires prolonged reflux and inert conditions, while carbodiimide coupling operates at room temperature with faster reaction kinetics. Yield optimization depends on stoichiometric ratios (e.g., 1.5 eq. benzyl alcohol) and catalyst selection (e.g., DMAP enhances esterification efficiency) .

Basic: How is this compound characterized using spectroscopic methods?

Key characterization data include:

  • ¹H NMR : Peaks at δ 7.30–7.41 (benzyl aromatic protons), 5.13 (s, CH₂ of benzyl group), 3.40 (t, J = 6.6 Hz, BrCH₂), and 2.40 (t, J = 7.2 Hz, ester carbonyl-adjacent CH₂) .
  • ¹³C NMR : Signals at δ 172.9 (ester carbonyl), 136.0 (benzyl aromatic carbons), and 33.0–23.6 (aliphatic chain carbons) .
  • HRMS : [M+Na]⁺ peak at m/z 293.0140 (theoretical 293.0148) confirms molecular composition .
    Methodological Insight : Use deuterated chloroform (CDCl₃) as the solvent for NMR, and ensure purity via HPLC (e.g., Waters μBondapak C18 column, 10–100% acetonitrile gradient) .

Advanced: How can researchers optimize the alkylation step when using this compound in complex molecule synthesis?

This compound serves as an alkylating agent in bicyclic compound synthesis (e.g., cocaine-related hyperactivity inhibitors). Critical optimizations include:

  • Temperature Control : Refluxing in acetone under nitrogen minimizes side reactions like elimination .
  • Catalyst Use : KI enhances nucleophilic substitution efficiency by stabilizing transition states .
  • Purification : Silica gel chromatography with 20% EtOAc/hexane effectively isolates the product from unreacted intermediates .
    Methodological Insight : Monitor reaction progress via TLC (silica gel 60 F₂₅₄ plates, UV detection at 254 nm) to terminate reflux at optimal conversion .

Advanced: What analytical strategies resolve contradictions in NMR data for this compound derivatives?

Discrepancies in NMR signals (e.g., aliphatic chain splitting patterns) arise from conformational flexibility or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping peaks by correlating ¹H-¹H and ¹H-¹³C couplings .
  • HPLC Purity Check : Verify >95% purity to rule out impurity-driven shifts .
  • Variable Temperature NMR : Cooling samples to –40°C slows molecular motion, simplifying splitting patterns .

Advanced: How to design experiments to minimize byproducts during this compound synthesis?

Common byproducts include di-alkylated esters or hydrolysis products. Mitigation approaches:

  • Stoichiometric Precision : Use 1.49 eq. EDC·HCl to avoid excess carbodiimide side reactions .
  • Dry Solvents : Anhydrous dichloromethane prevents acid-catalyzed ester hydrolysis .
  • Workup Protocol : Post-reaction washes with brine remove unreacted acids, and MgSO₄ drying prevents residual water-induced degradation .

Advanced: What role does this compound play in synthesizing dendrimer-based drug candidates?

In dendrimer scaffolds, it acts as a spacer for functional group conjugation. For example:

  • Tristert-butyl DO3A Derivatives : this compound links chelating agents to dendrimers, enabling gadolinium complexation for MRI contrast agents .
    Methodological Insight : Post-conjugation, saponify the ester (e.g., NaOH/dioxane) to expose carboxylic acids for further bioconjugation .

Basic: What safety precautions are critical when handling this compound?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile organic compounds .
  • Spill Management : Absorb with inert material (e.g., silica) and dispose as halogenated waste .

Advanced: How does solvent choice impact the stability of this compound in long-term storage?

  • Non-Polar Solvents : Store in hexane or petroleum ether to reduce ester hydrolysis .
  • Avoid Protic Solvents : Methanol or water accelerates degradation via nucleophilic attack on the bromine .
  • Temperature : –20°C storage in amber vials prevents photodegradation and thermal decomposition .

Retrosynthesis Analysis

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Benzyl 5-bromopentanoate
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Benzyl 5-bromopentanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.